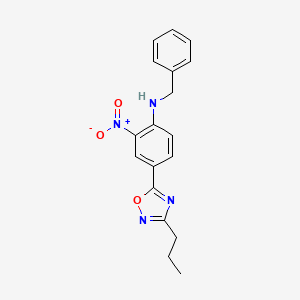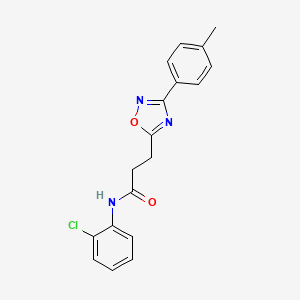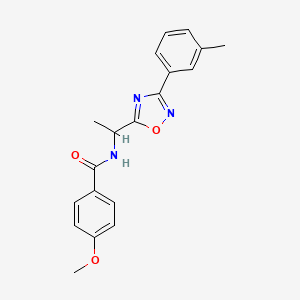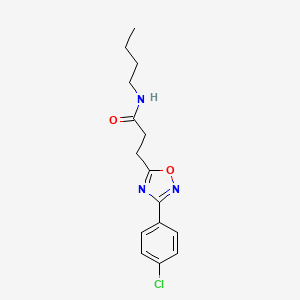
ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate, also known as EPOB, is a synthetic compound that has generated significant interest in the scientific community due to its potential applications in various fields. EPOB is a benzodiazepine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Applications De Recherche Scientifique
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate has been shown to exhibit a wide range of biological activities, making it a promising compound for various scientific research applications. This compound has been studied for its anti-inflammatory properties, with research indicating that it can reduce inflammation in animal models of acute lung injury and sepsis. This compound has also been shown to exhibit anti-cancer activity, with studies indicating that it can inhibit the growth of various cancer cell lines. Additionally, this compound has been studied for its neuroprotective effects, with research indicating that it can protect against neuronal damage in animal models of stroke and traumatic brain injury.
Mécanisme D'action
The mechanism of action of ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to inhibit the activity of STAT3, a transcription factor that plays a key role in cancer. Additionally, this compound has been shown to activate the Nrf2 pathway, which plays a key role in antioxidant defense.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. This compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. This compound has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth. Additionally, this compound has been shown to improve neurological function and reduce brain damage in animal models of stroke and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate has several advantages for lab experiments. This compound is a synthetic compound that can be easily synthesized in large quantities with high purity and high yield. This compound has also been shown to exhibit a wide range of biological activities, making it a versatile compound for various scientific research applications. However, this compound also has some limitations for lab experiments. This compound has a relatively short half-life, which can make it difficult to study its long-term effects. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Orientations Futures
There are several future directions for research on ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate. One area of research is to further elucidate the mechanism of action of this compound. Understanding the molecular pathways that are modulated by this compound could provide insights into its biological activities and potential therapeutic applications. Another area of research is to study the safety and efficacy of this compound in humans. Clinical trials could provide valuable information on the potential use of this compound as a therapeutic agent for various diseases. Additionally, research could focus on developing new derivatives of this compound with improved biological activities and pharmacological properties.
Méthodes De Synthèse
The synthesis of ethyl 4-(2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamido)benzoate involves the reaction of ethyl 4-aminobenzoate with 2-chloro-5-(methoxymethoxy)benzaldehyde in the presence of sodium methoxide. The resulting compound is then reacted with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde in the presence of acetic acid to yield this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
Propriétés
IUPAC Name |
ethyl 4-[[2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O5/c1-2-31-25(30)18-12-14-19(15-13-18)26-24(29)20-10-6-7-11-21(20)32-16-22-27-23(28-33-22)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPJYBUMHQKMQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-({N'-[(Z)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B7697450.png)








![2-(4-methoxyphenyl)-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697522.png)